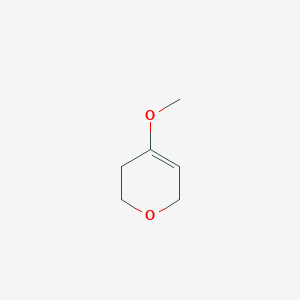
3-羟基-2-亚甲基-3-苯基丙酸甲酯
概述
描述
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a sweet, floral odor.
科学研究应用
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Hydrolysis and Decarboxylation: The intermediate compound is then subjected to hydrolysis and decarboxylation to yield Methyl 3-Hydroxy-2-methylene-3-phenylpropionate.
Industrial Production Methods
Industrial production methods for Methyl 3-Hydroxy-2-methylene-3-phenylpropionate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate .
作用机制
The mechanism of action of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Methyl 3-phenylpropionate: This compound is similar in structure but lacks the hydroxyl and methylene groups.
Methyl cinnamate: Another similar compound, differing by the presence of a double bond in the propene chain.
Methyl 3-hydroxy-3-phenylpropionate: Similar but with a different position of the hydroxyl group.
Uniqueness
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is unique due to its specific structural features, such as the presence of both hydroxyl and methylene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOKIHNKHAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433115 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-59-2 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
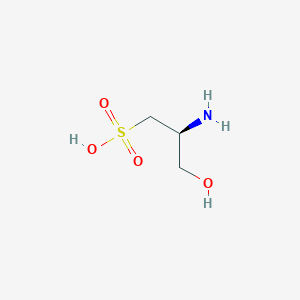
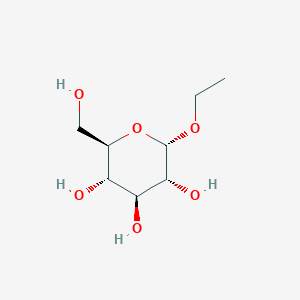
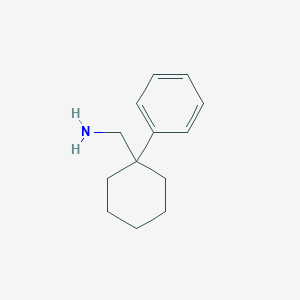
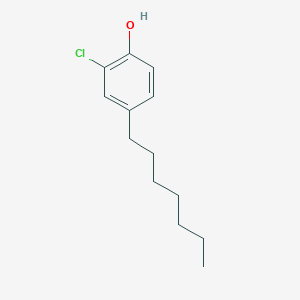
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)

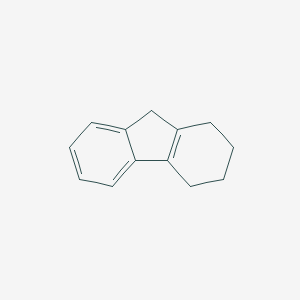
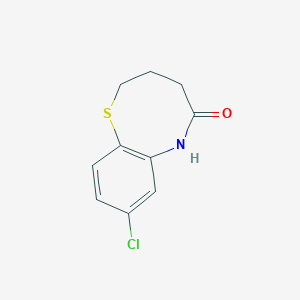
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
